

ZD 7155 and Renal Pathophysiology: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Angiotensin II AT1 receptor antagonist, **ZD 7155**, and its significant role in renal pathophysiology. Through a detailed examination of its mechanism of action, effects on renal hemodynamics, and influence on key signaling pathways, this document serves as a critical resource for professionals in pharmacology and drug development.

Core Mechanism of Action

ZD 7155 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] Angiotensin II, a key effector molecule of the Renin-Angiotensin System (RAS), exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular and renal effects of Angiotensin II are mediated through the AT1 receptor.[3] These effects include vasoconstriction, aldosterone secretion, sodium and water retention, and cellular growth and proliferation.[3]

By selectively blocking the AT1 receptor, **ZD 7155** effectively inhibits the downstream signaling cascades initiated by Angiotensin II in target tissues, including the kidney. This blockade leads to vasodilation, a reduction in blood pressure, and a subsequent increase in renin secretion due to the interruption of the negative feedback loop.[1][2]

Impact on Renal Hemodynamics and Function



Experimental studies have demonstrated the profound effects of **ZD 7155** on renal hemodynamics. In conscious lambs, administration of **ZD 7155** leads to a significant decrease in renal vascular resistance (RVR) and a corresponding increase in renal blood flow (RBF).[1] These effects are observed within minutes of administration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies investigating the effects of **ZD 7155** on systemic and renal parameters.

Table 1: Effect of **ZD 7155** on Systemic and Renal Hemodynamics in Conscious Lambs

Parameter	Age Group	Dosage	Observation	Citation
Mean Arterial Pressure (MAP)	1 and 6 weeks	≥400 μg/kg	Decrease observed by 30 minutes, lasting up to 120 minutes.	[1]
Renal Blood Flow (RBF)	1 and 6 weeks	Not specified	Increased within 5 minutes, lasting less than 90 minutes.	[1]
Renal Vascular Resistance (RVR)	1 and 6 weeks	Not specified	Decreased within 5 minutes.	[1]

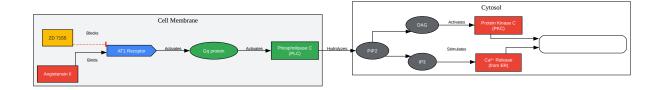
Table 2: Effects of **ZD 7155** in Sprague-Dawley Rats



Parameter	Experimental Model	Observation	Citation
Systolic Blood Pressure	In vivo	Decreased by 16 mm Hg.	[2]
Plasma Renin Activity	In vivo	Increased 3.7-fold.	[2]
Renal Renin Gene Expression	In vivo	Stimulated 4.2-fold.	[2]
Renin Secretion	Isolated perfused kidney	Increased to 700% of baseline.	[2]
Angiotensin II-induced Vasoconstriction	Isolated perfused kidney	Completely abolished.	[2]

Signaling Pathways

The primary signaling pathway affected by **ZD 7155** is the Angiotensin II AT1 receptor signaling cascade in renal cells, particularly mesangial cells. Angiotensin II binding to the AT1 receptor typically activates phospholipase C, leading to the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to cellular responses such as contraction and protein synthesis.[4][5] **ZD 7155** blocks these initial steps.





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AT1 Receptor Signaling Pathway Blockade by ZD 7155.

Experimental Protocols In Vivo Hemodynamic Studies in Conscious Lambs

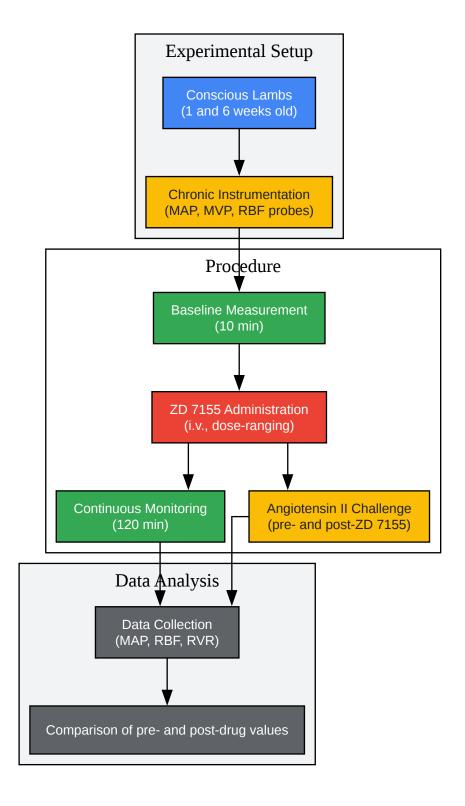
Objective: To determine the dose-dependent effects of **ZD 7155** on systemic and renal hemodynamics.

Animal Model: Conscious, chronically instrumented lambs at approximately 1 and 6 weeks of age.[1]

Methodology:

- Surgical instrumentation of lambs for measurement of mean arterial pressure (MAP), mean venous pressure (MVP), and renal blood flow (RBF).[1]
- After a recovery period, baseline hemodynamic measurements are recorded for 10 minutes.
 [1]
- ZD 7155 is administered intravenously at varying doses (e.g., doses ≥400 µg/kg are cited for MAP effects).[1]
- MAP, MVP, and RBF are continuously monitored for 120 minutes post-administration.[1]
- To confirm AT1 receptor blockade, pressor responses to Angiotensin II are assessed before and after ZD 7155 administration.[1]





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